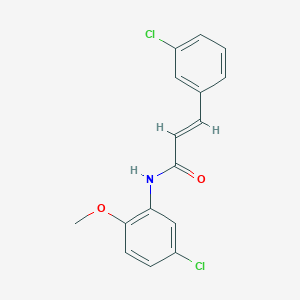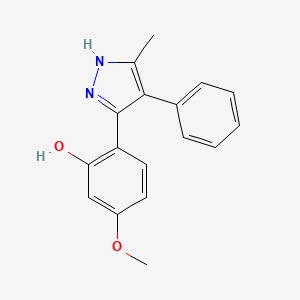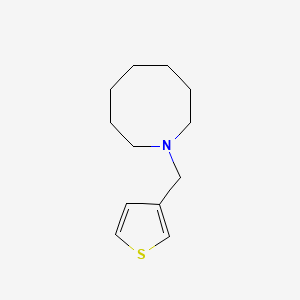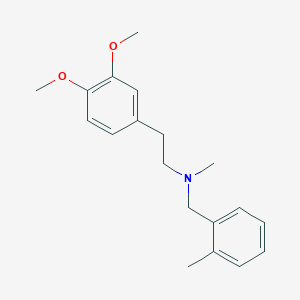
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMA belongs to the class of phenethylamine derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its pharmacological effects by interacting with certain receptors in the body, such as the serotonin receptor. CMA is also thought to modulate the release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
CMA has been shown to possess various biochemical and physiological effects. In pharmacology, CMA has been demonstrated to possess analgesic, anti-inflammatory, and anticonvulsant properties. Moreover, CMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, CMA has been used to study the function of certain receptors, such as the serotonin receptor.
实验室实验的优点和局限性
The advantages of using CMA in lab experiments include its unique properties, such as its ability to interact with certain receptors and modulate the release of certain neurotransmitters. Moreover, CMA has been shown to possess various pharmacological and biochemical effects, making it a useful tool in scientific research. The limitations of using CMA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of CMA. One potential direction is to investigate its potential use in cancer therapy. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective derivatives of CMA. Additionally, CMA could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
合成方法
The synthesis of CMA involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-methylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with chloroacetyl chloride and then with hydroxylamine hydrochloride. The final product obtained is N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide.
科学研究应用
CMA has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, CMA has been investigated for its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, CMA has been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. In biochemistry, CMA has been used as a tool to study the function of certain receptors, such as the serotonin receptor.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-4-6-12(7-5-11)23-10-17(20)19-14-9-15(21-2)13(18)8-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUSFXBDCDIZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)